molecular formula C17H21N3O B7472545 N-(1,3,5-trimethylpyrazol-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide

N-(1,3,5-trimethylpyrazol-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Cat. No. B7472545
M. Wt: 283.37 g/mol
InChI Key: ORAWVXJLVVHFJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3,5-trimethylpyrazol-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide, also known as TPN-2, is a chemical compound that has been widely studied for its potential applications in scientific research. TPN-2 is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of N-(1,3,5-trimethylpyrazol-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. N-(1,3,5-trimethylpyrazol-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide has been shown to inhibit the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. N-(1,3,5-trimethylpyrazol-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide has also been shown to inhibit the activity of phosphodiesterases, which are involved in the regulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
N-(1,3,5-trimethylpyrazol-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on cancer cells, neuroprotection, and vasodilation, N-(1,3,5-trimethylpyrazol-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One advantage of N-(1,3,5-trimethylpyrazol-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is its small size, which allows it to easily penetrate cell membranes and interact with intracellular targets. However, one limitation of N-(1,3,5-trimethylpyrazol-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is its relatively low potency compared to other small molecule inhibitors, which may limit its effectiveness in certain applications.

Future Directions

There are several potential future directions for research on N-(1,3,5-trimethylpyrazol-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide. One area of research could focus on optimizing the synthesis of N-(1,3,5-trimethylpyrazol-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide to improve its potency and selectivity. Another area of research could focus on elucidating the mechanism of action of N-(1,3,5-trimethylpyrazol-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide and identifying its molecular targets. Additionally, further research could investigate the potential applications of N-(1,3,5-trimethylpyrazol-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide in other areas of scientific research, such as immunology and infectious diseases.

Synthesis Methods

The synthesis of N-(1,3,5-trimethylpyrazol-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide involves several steps, including the condensation of 2,3,4,5-tetramethylpyrazole with 2-naphthoic acid, followed by reduction with sodium borohydride and acetylation with acetic anhydride. The final product is obtained through recrystallization from ethanol.

Scientific Research Applications

N-(1,3,5-trimethylpyrazol-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide has been studied for its potential applications in a variety of scientific research fields, including cancer research, neuroscience, and cardiovascular research. In cancer research, N-(1,3,5-trimethylpyrazol-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, N-(1,3,5-trimethylpyrazol-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiovascular research, N-(1,3,5-trimethylpyrazol-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide has been shown to have vasodilatory effects and may have potential applications in the treatment of hypertension.

properties

IUPAC Name

N-(1,3,5-trimethylpyrazol-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O/c1-11-16(12(2)20(3)19-11)18-17(21)15-9-8-13-6-4-5-7-14(13)10-15/h8-10H,4-7H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORAWVXJLVVHFJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)NC(=O)C2=CC3=C(CCCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3,5-trimethylpyrazol-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide

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